molecular formula C13H10N2 B8487449 4-pyridin-2-yl-1H-indole

4-pyridin-2-yl-1H-indole

Cat. No.: B8487449
M. Wt: 194.23 g/mol
InChI Key: AGQNUQOLXFDQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-pyridin-2-yl-1H-indole is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-pyridin-2-yl-1H-indole

InChI

InChI=1S/C13H10N2/c1-2-8-14-12(5-1)10-4-3-6-13-11(10)7-9-15-13/h1-9,15H

InChI Key

AGQNUQOLXFDQMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C3C=CNC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium catalyst Pd(PPh3)4 (714 mg, 0.6 mmol) and freshly prepared aqueous sodium hydroxide (2.47 g, 61.8 mmol in 22 mL of water) were added to a mixture of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole (5 g, 20.6 mmol) and 2-bromopyridine (2 mL, 20.8 mmol) in THF (70 mL). The system was degassed and then purged three times with nitrogen. The mixture was stirred under nitrogen at 70° C. in an oil bath for 6 hours. It was then cooled to room temperature and 400 ml ethyl acetate was added. The organic layer was isolated, washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was triturated with dichloromethane to give 2.85 g (71%) of 4-pyridin-2-yl-1H-indole as a pale yellow solid.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
714 mg
Type
catalyst
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.